molecular formula C12H7F6N3OS B5203401 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B5203401
M. Wt: 355.26 g/mol
InChI Key: KGWABJJXDGCQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MTB or MTB-2-24 and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. MTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the NF-κB signaling pathway, which plays a key role in immune responses. These effects may contribute to the anti-inflammatory and anti-tumor properties of MTB.
Biochemical and Physiological Effects:
MTB has been shown to have a range of biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the proliferation of cancer cells. MTB has also been shown to have antioxidant properties and to protect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

MTB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have a range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also some limitations to its use. MTB is a relatively new compound, and its full range of biological activities and potential therapeutic applications are not yet fully understood. Additionally, the synthesis of MTB is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on MTB. One area of interest is the development of novel therapeutic applications for MTB, particularly in the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the underlying mechanisms of MTB's biological activities, particularly its effects on the NF-κB signaling pathway. Additionally, further studies are needed to fully understand the potential advantages and limitations of MTB for use in lab experiments.

Synthesis Methods

MTB is synthesized through a multistep process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallization steps to obtain the final compound. The synthesis of MTB is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

MTB has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. MTB has been used in a variety of research studies to investigate the underlying mechanisms of these effects and to explore its potential therapeutic applications.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6N3OS/c1-5-20-21-10(23-5)19-9(22)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-4H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWABJJXDGCQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.